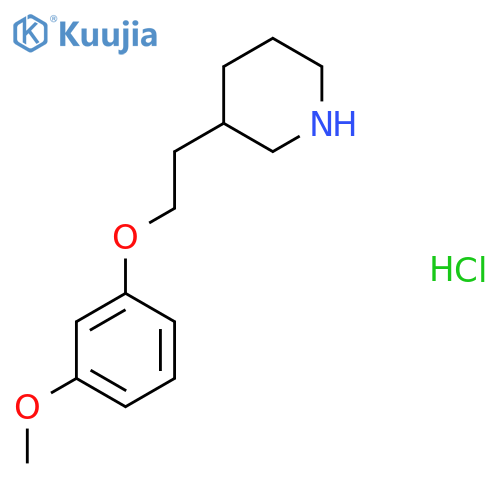Cas no 1220031-83-3 (3-Methoxyphenyl 2-(3-piperidinyl)ethyl etherhydrochloride)

3-Methoxyphenyl 2-(3-piperidinyl)ethyl etherhydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride
- 3-(2-(3-Methoxyphenoxy)ethyl)piperidine hydrochloride
- 3-Methoxyphenyl 2-(3-piperidinyl)ethyl etherhydrochloride
- 3-[2-(3-methoxyphenoxy)ethyl]piperidine hydrochloride
-
- インチ: 1S/C14H21NO2.ClH/c1-16-13-5-2-6-14(10-13)17-9-7-12-4-3-8-15-11-12;/h2,5-6,10,12,15H,3-4,7-9,11H2,1H3;1H
- InChIKey: USXREGKEONRMSO-UHFFFAOYSA-N
- SMILES: Cl.O(C1C=CC=C(C=1)OC)CCC1CNCCC1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 210
- トポロジー分子極性表面積: 30.5
3-Methoxyphenyl 2-(3-piperidinyl)ethyl etherhydrochloride Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M036535-125mg |
3-Methoxyphenyl 2-(3-piperidinyl)ethyl etherhydrochloride |
1220031-83-3 | 125mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M036535-250mg |
3-Methoxyphenyl 2-(3-piperidinyl)ethyl etherhydrochloride |
1220031-83-3 | 250mg |
$ 375.00 | 2022-06-04 | ||
| Chemenu | CM311092-5g |
3-(2-(3-Methoxyphenoxy)ethyl)piperidine hydrochloride |
1220031-83-3 | 95% | 5g |
$500 | 2022-09-03 | |
| Chemenu | CM311092-1g |
3-(2-(3-Methoxyphenoxy)ethyl)piperidine hydrochloride |
1220031-83-3 | 95% | 1g |
$167 | 2022-09-03 |
3-Methoxyphenyl 2-(3-piperidinyl)ethyl etherhydrochloride 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
8. Book reviews
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
3-Methoxyphenyl 2-(3-piperidinyl)ethyl etherhydrochlorideに関する追加情報
3-Methoxyphenyl 2-(3-piperidinyl)ethyl etherhydrochloride (CAS No. 1220031-83-3): An Overview
3-Methoxyphenyl 2-(3-piperidinyl)ethyl etherhydrochloride (CAS No. 1220031-83-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, also known as MPPEH, is characterized by its unique structural features and potential therapeutic applications. The compound consists of a 3-methoxyphenyl moiety linked to a 2-(3-piperidinyl)ethyl group, with the entire structure being in the form of a hydrochloride salt. This molecular configuration imparts specific pharmacological properties that make it a subject of interest for researchers and pharmaceutical companies alike.
The 3-methoxyphenyl group is a common structural motif found in various bioactive molecules, including natural products and synthetic drugs. This group is known for its ability to modulate receptor interactions and influence biological activity. The 2-(3-piperidinyl)ethyl moiety, on the other hand, is often associated with compounds that exhibit central nervous system (CNS) activity, such as analgesics and antipsychotics. The combination of these two structural elements in MPPEH suggests a potential for diverse biological effects.
Recent studies have explored the pharmacological profile of MPPEH in detail. One notable area of research has been its interaction with serotonin receptors, particularly the 5-HT1A receptor. Serotonin receptors play a crucial role in regulating mood, anxiety, and other cognitive functions. Preliminary findings suggest that MPPEH may act as a partial agonist at the 5-HT1A receptor, which could have implications for the treatment of anxiety disorders and depression. Additionally, MPPEH has been shown to exhibit moderate affinity for dopamine D2 receptors, further supporting its potential as a multifaceted therapeutic agent.
In preclinical studies, MPPEH has demonstrated promising results in animal models of anxiety and depression. For instance, in a study using the elevated plus maze test, mice treated with MPPEH exhibited reduced anxiety-like behavior compared to control groups. Similarly, in forced swim tests, MPPEH administration led to decreased immobility time, indicating potential antidepressant effects. These findings are consistent with the compound's interaction with serotonin and dopamine receptors.
Beyond its potential as an anxiolytic and antidepressant, MPPEH has also been investigated for its neuroprotective properties. Oxidative stress and inflammation are key factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that MPPEH can reduce oxidative stress markers and inhibit pro-inflammatory cytokines in neuronal cell cultures. This neuroprotective effect may be attributed to its ability to modulate intracellular signaling pathways involved in cellular stress responses.
The safety profile of MPPEH is another critical aspect that has been evaluated in preclinical studies. Toxicological assessments have indicated that MPPEH exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, 3-Methoxyphenyl 2-(3-piperidinyl)ethyl etherhydrochloride (CAS No. 1220031-83-3) represents a promising compound with potential applications in the treatment of anxiety disorders, depression, and neurodegenerative diseases. Its unique structural features and multifaceted pharmacological profile make it an intriguing subject for ongoing research and development in the pharmaceutical industry. As more studies are conducted to elucidate its mechanisms of action and clinical efficacy, MPPEH may emerge as a valuable therapeutic option for various neurological conditions.
1220031-83-3 (3-Methoxyphenyl 2-(3-piperidinyl)ethyl etherhydrochloride) Related Products
- 1219912-94-3(2-(benzylsulfanyl)-N-3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ylacetamide)
- 124796-97-0(Ethyl 2-(chloromethyl)-5-methylnicotinate)
- 953756-25-7(4-Methyl-2-(piperidin-1-YL)pentan-1-amine)
- 2068-83-9(rac 3-Hydroxyisobutyric Acid)
- 394236-78-3(4-(4-chlorophenyl)sulfanyl-1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole)
- 93201-36-6(1-4-Methoxy-3-(piperidin-1-ylmethyl)phenylethan-1-one)
- 935700-10-0(2,6-Bis(trifluoroacetyl)phenol)
- 1804729-77-8(5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile)
- 2229285-93-0(3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 941953-94-2(N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)




